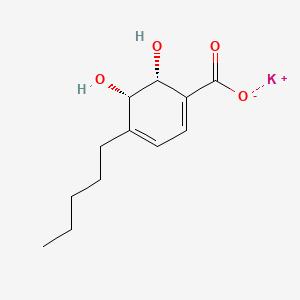

(2R,3S)-1-Carboxy-4-pentyl-2,3-dihydroxycyclohexa-4,6-diene potassium salt

Beschreibung

(2R,3S)-1-Carboxy-4-pentyl-2,3-dihydroxycyclohexa-4,6-diene potassium salt (CAS: 205639-93-6) is a cyclohexadiene derivative characterized by a bicyclic structure with stereospecific hydroxyl and carboxyl groups. Its molecular formula is C₁₂H₁₇KO₄, with a molecular weight of 264.36 g/mol . The compound features a pentyl substituent at position 4, contributing to its lipophilicity, and a potassium counterion enhancing its solubility in polar solvents. This compound is synthesized via biocatalytic pathways involving microbial dioxygenases, as observed in Pseudomonas putida and Burkholderia spp., which catalyze the oxidation of aromatic precursors to form dihydroxylated cyclohexadiene intermediates .

Eigenschaften

Molekularformel |

C12H17KO4 |

|---|---|

Molekulargewicht |

264.36 g/mol |

IUPAC-Name |

potassium;(5S,6R)-5,6-dihydroxy-4-pentylcyclohexa-1,3-diene-1-carboxylate |

InChI |

InChI=1S/C12H18O4.K/c1-2-3-4-5-8-6-7-9(12(15)16)11(14)10(8)13;/h6-7,10-11,13-14H,2-5H2,1H3,(H,15,16);/q;+1/p-1/t10-,11+;/m0./s1 |

InChI-Schlüssel |

BBLPZPQHEWQLGM-VZXYPILPSA-M |

Isomerische SMILES |

CCCCCC1=CC=C([C@H]([C@H]1O)O)C(=O)[O-].[K+] |

Kanonische SMILES |

CCCCCC1=CC=C(C(C1O)O)C(=O)[O-].[K+] |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3S)-1-Carboxy-4-pentyl-2,3-dihydroxycyclohexa-4,6-diene potassium salt typically involves multiple steps:

Formation of the Cyclohexa-4,6-diene Ring: This can be achieved through Diels-Alder reactions, where a diene reacts with a dienophile under controlled conditions.

Introduction of the Carboxy Group: This step often involves carboxylation reactions, where a carboxyl group is introduced using reagents like carbon dioxide.

Addition of the Pentyl Group: This can be done through alkylation reactions, where an alkyl halide reacts with the cyclohexa-4,6-diene ring.

Formation of the Potassium Salt: The final step involves neutralizing the compound with potassium hydroxide to form the potassium salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in its pure form.

Analyse Chemischer Reaktionen

Types of Reactions

(2R,3S)-1-Carboxy-4-pentyl-2,3-dihydroxycyclohexa-4,6-diene potassium salt undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

Reduction: The carboxyl group can be reduced to form alcohols.

Substitution: The pentyl group can be substituted with other alkyl or functional groups.

Esterification: The carboxyl group can react with alcohols to form esters.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Alkyl halides or other electrophiles.

Esterification: Alcohols and acid catalysts like sulfuric acid.

Major Products

Oxidation: Ketones or aldehydes.

Reduction: Alcohols.

Substitution: Various substituted cyclohexa-4,6-diene derivatives.

Esterification: Esters.

Wissenschaftliche Forschungsanwendungen

(2R,3S)-1-Carboxy-4-pentyl-2,3-dihydroxycyclohexa-4,6-diene potassium salt has diverse applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

Industry: Utilized in the synthesis of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of (2R,3S)-1-Carboxy-4-pentyl-2,3-dihydroxycyclohexa-4,6-diene potassium salt involves its interaction with specific molecular targets and pathways:

Molecular Targets: Enzymes, receptors, and other proteins.

Pathways: The compound may modulate signaling pathways involved in inflammation, cell proliferation, and apoptosis.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

The structural and functional properties of this compound are best understood through comparison with its analogs, which differ in substituents at position 4 or counterions. Below is a detailed analysis:

Structural Variations and Substituent Effects

Table 1: Key Structural Analogs and Their Properties

Key Observations:

Substituent Size and Lipophilicity: The pentyl group (C₅H₁₁) in the target compound enhances lipophilicity compared to smaller substituents like ethyl (C₂H₅) or methyl (C₁H₃) . This property may influence membrane permeability in biological systems.

Counterion Impact :

- Sodium (Na⁺) and potassium (K⁺) salts differ in solubility and ionic radius, which may influence crystallinity and stability. For example, the sodium salt (CAS: 205652-53-5) has a lower molecular weight (206.17 vs. 264.36) and may exhibit higher aqueous solubility .

Biologische Aktivität

(2R,3S)-1-Carboxy-4-pentyl-2,3-dihydroxycyclohexa-4,6-diene potassium salt, with the CAS number 205639-93-6, is a compound of interest due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

The compound has the following chemical identifiers:

- Molecular Formula : C₁₂H₁₇KO₄

- Molecular Weight : 264.35 g/mol

- IUPAC Name : potassium;(5S,6R)-5,6-dihydroxy-4-pentylcyclohexa-1,3-diene-1-carboxylate

- Physical Form : Crystalline powder

Biological Activity

Research indicates that this compound exhibits various biological activities that may have therapeutic implications.

Antioxidant Activity

Studies have shown that (2R,3S)-1-Carboxy-4-pentyl-2,3-dihydroxycyclohexa-4,6-diene potassium salt possesses significant antioxidant properties. It has been demonstrated to scavenge free radicals effectively, which can mitigate oxidative stress in biological systems.

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory effects. In vitro studies suggest that it can inhibit the production of pro-inflammatory cytokines and enzymes, potentially offering therapeutic benefits in conditions characterized by inflammation.

Antimicrobial Properties

Preliminary investigations indicate that this compound exhibits antimicrobial activity against various pathogens. Its efficacy against bacteria and fungi highlights its potential as a natural preservative or therapeutic agent in infectious diseases.

Research Findings and Case Studies

| Study | Findings |

|---|---|

| Study 1 | Investigated the antioxidant capacity using DPPH assay; results indicated a significant reduction in DPPH radicals. |

| Study 2 | Assessed anti-inflammatory activity in macrophage cell lines; showed decreased levels of TNF-alpha and IL-6 upon treatment with the compound. |

| Study 3 | Evaluated antimicrobial activity against E. coli and S. aureus; demonstrated inhibition zones comparable to standard antibiotics. |

The biological activities of (2R,3S)-1-Carboxy-4-pentyl-2,3-dihydroxycyclohexa-4,6-diene potassium salt are believed to be mediated through its ability to modulate cellular signaling pathways involved in oxidative stress and inflammation. The presence of hydroxyl groups enhances its reactivity with free radicals, contributing to its antioxidant potential.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.